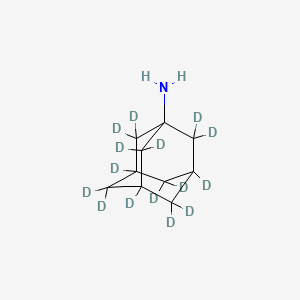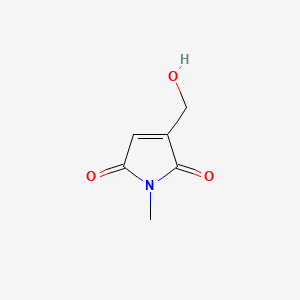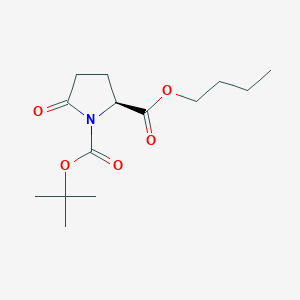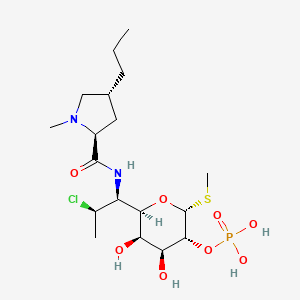
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) is a chemical compound that belongs to the class of isocyanates. It has been extensively studied for its potential applications in the field of scientific research.
Mecanismo De Acción
The mechanism of action of 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) involves the binding of the compound to the active site of the carbonic anhydrase enzyme. This binding inhibits the activity of the enzyme, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) are primarily related to its inhibition of carbonic anhydrase. This inhibition can lead to a decrease in the production of bicarbonate ions, which can cause metabolic acidosis. However, this effect can also be beneficial in the treatment of diseases such as glaucoma, epilepsy, and altitude sickness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) in lab experiments is its potent inhibition of carbonic anhydrase. This makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
For the study of this compound include the development of new inhibitors of carbonic anhydrase, the study of its effects on other physiological processes, and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis method of 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) involves the reaction of 2-trifluoromethylphenyl isocyanate with 1,3-benzoxathiole. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The yield of the product is typically in the range of 50-70%.
Aplicaciones Científicas De Investigación
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) has been used in various scientific research applications. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. This inhibition can be useful in the treatment of diseases such as glaucoma, epilepsy, and altitude sickness.
Propiedades
Número CAS |
159259-21-9 |
|---|---|
Fórmula molecular |
C9H4F3NO2S |
Peso molecular |
247.191 |
Nombre IUPAC |
2-isocyanato-2-(trifluoromethyl)-1,3-benzoxathiole |
InChI |
InChI=1S/C9H4F3NO2S/c10-8(11,12)9(13-5-14)15-6-3-1-2-4-7(6)16-9/h1-4H |
Clave InChI |
CNVYXKIUEJLBNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC(S2)(C(F)(F)F)N=C=O |
Sinónimos |
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



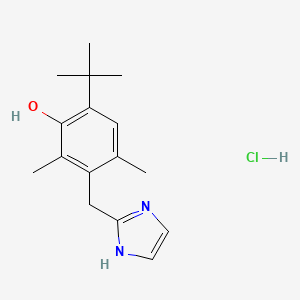

![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)
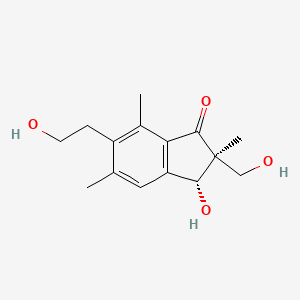
![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)
